molecular formula C9H13ClN2 B2586939 4-Cyclopropylpyridin-2-amine dihydrochloride CAS No. 1713164-04-5

4-Cyclopropylpyridin-2-amine dihydrochloride

Cat. No.: B2586939
CAS No.: 1713164-04-5
M. Wt: 184.67
InChI Key: VODYPHVMTHWITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropylpyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2 and a molecular weight of 207.10 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a cyclopropyl group attached to the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropylpyridin-2-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromo-2-cyclopropylpyridine with ammonia or an amine source under high temperature and pressure . The reaction is often carried out in the presence of a palladium catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropylpyridin-2-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, amine derivatives, and N-oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Cyclopropylpyridin-2-amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropylpyridin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropylpyridin-2-amine dihydrochloride is unique due to its specific combination of a cyclopropyl group and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and biological activity are desired .

Properties

IUPAC Name

4-cyclopropylpyridin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c9-8-5-7(3-4-10-8)6-1-2-6;;/h3-6H,1-2H2,(H2,9,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIMIQCZZFFZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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